delta-Methylsulfonyl-gamma-valerolactone

Description

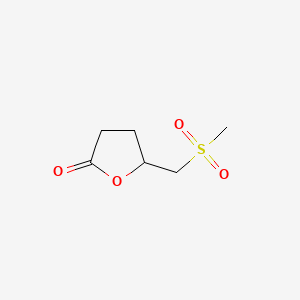

delta-Methylsulfonyl-gamma-valerolactone is a substituted lactone derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the delta position of the gamma-valerolactone ring. Gamma-valerolactone (GVL) is a five-membered cyclic ester derived from pentanoic acid, with the lactone oxygen at the gamma (third) carbon. This compound is hypothesized to exhibit enhanced polarity and stability compared to unsubstituted lactones, making it a candidate for specialized solvents, pharmaceutical intermediates, or catalysts in organic synthesis .

Properties

CAS No. |

24885-63-0 |

|---|---|

Molecular Formula |

C6H10O4S |

Molecular Weight |

178.21 g/mol |

IUPAC Name |

5-(methylsulfonylmethyl)oxolan-2-one |

InChI |

InChI=1S/C6H10O4S/c1-11(8,9)4-5-2-3-6(7)10-5/h5H,2-4H2,1H3 |

InChI Key |

PMRXVIXJZUOPMZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CC1CCC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

Gamma-Valerolactone as Primary Precursor

Gamma-valerolactone (γ-valerolactone, systematic name: 5-methyldihydrofuran-2(3H)-one) serves as the fundamental starting material for the synthesis of delta-Methylsulfonyl-gamma-valerolactone. This precursor is particularly valuable due to its commercial availability and renewable nature, as it can be produced from biomass-derived levulinic acid. The preparation typically begins with either commercial gamma-valerolactone or its optically active form, (R)-gamma-valerolactone (CAS: 58917-25-2), which provides a route to enantiomerically pure derivatives.

Multiple synthetic approaches to gamma-valerolactone have been documented, including the depolymerization of cellulose, which presents challenges but offers sustainable pathways to this valuable precursor. The availability of both racemic and enantiomerically pure forms of gamma-valerolactone enables diverse synthetic strategies toward the target compound.

Sulfonylation Reagents

The introduction of the methylsulfonyl group typically requires specific sulfonylation reagents. Common methylsulfonyl sources include:

- Methanesulfonyl chloride (MsCl)

- Dimethyl disulfide followed by oxidation

- Methylsulfinic acid and derivatives

- Sodium methanesulfinate (MeSO2Na)

These reagents vary in reactivity, selectivity, and handling requirements, with methanesulfonyl chloride being among the most commonly used due to its balance of reactivity and stability. The selection of an appropriate sulfonylation reagent depends on multiple factors including the specific synthetic route, desired stereochemistry, and compatibility with other functional groups present in reaction intermediates.

Synthetic Routes to this compound

Direct Functionalization of Gamma-Valerolactone

The direct introduction of the methylsulfonyl group to gamma-valerolactone presents significant challenges due to the need for selective functionalization at a specific position. However, based on known chemistry of related lactones, several approaches can be considered.

Base-Mediated Alpha-Functionalization Followed by Rearrangement

This approach involves the following sequence:

- Treatment of gamma-valerolactone with a strong base (e.g., LDA, LHMDS) at low temperature (-78°C) to generate an enolate at the alpha position

- Addition of a methylsulfonyl transfer reagent

- Subsequent rearrangement to relocate the sulfonyl group to the delta position

This method parallels reactions used for alpha-functionalization of lactones described in the literature, though specific examples with methylsulfonyl groups are limited.

Oxidation of Delta-Methylsulfinyl-Gamma-Valerolactone

A potentially efficient route involves the oxidation of delta-Methylsulfinyl-gamma-valerolactone, which has been documented in toxicological literature. The oxidation of the sulfinyl (S=O) group to the corresponding sulfonyl (SO2) group can be achieved using various oxidizing agents:

Table 1: Oxidizing Agents for Sulfinyl to Sulfonyl Conversion

| Oxidizing Agent | Reaction Conditions | Expected Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| m-CPBA | CH2Cl2, 0°C to RT, 2-4h | 75-85 | Mild conditions, high selectivity | Cost, formation of m-chlorobenzoic acid |

| H2O2 | Acetic acid, RT, 24h | 65-80 | Inexpensive, environmentally friendly | Longer reaction times, potential over-oxidation |

| KMnO4 | Acetone/water, 0°C, 1-2h | 70-80 | Rapid reaction | Purification challenges, manganese waste |

| OXONE® | MeOH/H2O, RT, 3-6h | 75-90 | Stable reagent, clean reaction | Limited solubility in organic solvents |

This approach benefits from the established structural information of delta-Methylsulfinyl-gamma-valerolactone, which has a molecular formula of C6H10O3S and a molecular weight of 162.22.

Multi-Step Synthesis from Gamma-Valerolactone

Several multi-step approaches to this compound can be envisioned based on the reactivity of gamma-valerolactone and related compounds.

Ring-Opening/Ring-Closing Strategy

This approach involves:

- Ring-opening of gamma-valerolactone using diisobutylaluminum hydride (DIBAH) at low temperature (-78°C), similar to procedures documented for (R)-gamma-valerolactone

- Introduction of a leaving group at the delta position

- Displacement with sodium methanesulfinate (MeSO2Na)

- Ring closure to reform the lactone

This strategy draws from documented reactions of gamma-valerolactone with DIBAH, which produces the corresponding lactol or hydroxy-aldehyde depending on reaction conditions.

Lactone Formation from Methylsulfonyl-Containing Precursors

An alternative approach involves:

- Synthesis of a precursor containing the methylsulfonyl group and appropriate functional groups for lactone formation

- Cyclization to form the gamma-lactone ring

This approach may be particularly suitable when starting from non-lactone precursors containing the desired methylsulfonyl group.

Palladium-Catalyzed Cross-Coupling Approach

Palladium-catalyzed cross-coupling reactions offer potential routes to introduce the methylsulfonyl group through carbon-carbon bond formation. Based on documented cross-coupling methodologies, the following approach could be considered:

- Preparation of a delta-halogenated gamma-valerolactone derivative

- Cross-coupling with a methylsulfonyl metal reagent using palladium catalysis

This approach would utilize established palladium catalysts such as Pd(OAc)2 or Pd(PPh3)4, which have been extensively documented in cross-coupling reactions. Typical reaction conditions might involve 0.5-3 mol% catalyst loadings (approximately 50-300 ppm palladium), appropriate ligands, and bases in solvents such as THF or toluene.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of reactions leading to this compound. Based on documented reactions of similar lactones, several solvent systems merit consideration:

Table 2: Solvent Effects on Key Reaction Steps

| Solvent | Suitable Reaction Steps | Advantages | Limitations |

|---|---|---|---|

| Tetrahydrofuran (THF) | Enolate formation, ring-opening | Good solubility for organometallics, wide temperature range | Potential for peroxide formation |

| Dichloromethane | Oxidation reactions | Good for oxidations with m-CPBA | Limited temperature range |

| Gamma-butyrolactone | Various transformations | Structural similarity to substrate | High boiling point, challenging removal |

| Dimethyl sulfoxide (DMSO) | Nucleophilic displacements | Excellent for SN2 reactions | Difficult removal, high boiling point |

| Gamma-valerolactone | Various transformations | Green solvent, substrate compatibility | Reaction monitoring challenges |

It's noteworthy that lactones themselves can serve as solvents for various chemical transformations. Gamma-butyrolactone and related lactones like gamma-valerolactone, gamma-caprolactone, and delta-valerolactone have been documented as solvents in certain applications.

Temperature and Reaction Time Optimization

The temperature and reaction time significantly affect reaction outcomes, particularly for steps involving reactive intermediates. For example:

- Low temperatures (-78°C) are typically required for selective enolate formation and subsequent reactions with electrophiles

- Room temperature conditions may be suitable for oxidation of sulfinyl to sulfonyl groups

- Elevated temperatures may be necessary for certain cyclization reactions

Based on the reaction of (R)-gamma-valerolactone with DIBAH at -78°C followed by warming to room temperature overnight as documented in the literature, similar temperature profiles might be applicable to the synthesis of this compound.

Catalyst Selection for Cross-Coupling Approaches

For palladium-catalyzed approaches, catalyst selection significantly impacts reaction efficiency. Common palladium sources include Pd(OAc)2, Pd2(dba)3, and Pd(PPh3)4, typically used at loadings of 0.5-5 mol%. The in-reaction concentration of palladium can vary significantly, with documented values ranging from 1.34 ppm to over 8000 ppm depending on the specific reaction conditions.

Purification and Characterization

Purification Techniques

Purification of this compound typically involves:

- Column chromatography on silica gel, with eluent systems such as cyclohexane/ethyl acetate mixtures (e.g., 5:1), similar to those used for related lactone derivatives

- Recrystallization from appropriate solvent systems

- Distillation under reduced pressure for larger scale preparations

For reactions involving palladium catalysts, additional purification steps may be necessary to reduce residual palladium to acceptable levels (<100 ppm), potentially using treatments such as activated carbon or specialized scavenger resins.

Analytical Characterization

Comprehensive characterization of this compound typically involves:

Spectroscopic Analysis

NMR Spectroscopy : 1H, 13C, and potentially 2D techniques for structural confirmation

- Expected key 1H NMR signals include:

- CH3SO2- group (singlet, approximately δ 3.0 ppm)

- Lactone CH2 protons (multiplet, approximately δ 2.3-2.5 ppm)

- -CH2SO2CH3 protons (multiplet, approximately δ 3.2-3.4 ppm)

- Expected key 1H NMR signals include:

Mass Spectrometry : Provides molecular weight confirmation and fragmentation pattern

- Expected molecular ion: m/z 178 [M]+

- Characteristic fragments: m/z 99 [M-SO2CH3]+, m/z 79 [SO2CH3]+

Infrared Spectroscopy : Identifies key functional groups

- Lactone C=O stretch (approximately 1770-1780 cm-1)

- Sulfonyl S=O stretches (approximately 1300-1350 cm-1 and 1120-1160 cm-1)

Chromatographic Analysis

Reactivity and Applications

Chemical Reactivity

The reactivity of this compound is influenced by both the lactone ring and the methylsulfonyl group:

- The lactone ring can undergo reactions typical of esters, including nucleophilic acyl substitution

- The methylsulfonyl group can participate in elimination reactions or serve as a leaving group

- The acidic protons adjacent to the sulfonyl group can participate in condensation reactions

The combined reactivity makes this compound a potentially valuable building block for more complex structures.

Chemical Reactions Analysis

Types of Reactions

5-(methylsulfonylmethyl)oxolan-2-one undergoes various chemical reactions, including:

Oxidation: The sulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction of the oxolane ring can lead to the formation of dihydro derivatives.

Substitution: The sulfonylmethyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted oxolane derivatives depending on the nucleophile used

Scientific Research Applications

5-(methylsulfonylmethyl)oxolan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-(methylsulfonylmethyl)oxolan-2-one involves its interaction with specific molecular targets. The sulfonylmethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Gamma-Valerolactone (GVL)

- Molecular Formula : C₅H₈O₂.

- Properties :

- Key Differences : Lacks functional groups, making it less reactive than sulfonyl- or hydroxyl-substituted derivatives.

delta-Valerolactone (DVL)

- CAS No.: 542-28-9 .

- Molecular Formula : C₅H₈O₂.

- Structure: Six-membered lactone ring (delta-lactone) or positional isomer of GVL, depending on nomenclature.

- Properties: Appearance: Clear, colorless liquid with a sweet odor. Solubility: Soluble in water, ethanol, and ether .

- Key Differences : Larger ring size (if delta-lactone) or substituent position alters steric and electronic properties compared to GVL.

5-(3',4'-Dihydroxyphenyl)-gamma-valerolactone

- CAS No.: 21618-92-8 .

- Molecular Formula : C₁₁H₁₂O₄.

- Structure : Gamma-valerolactone with a dihydroxyphenyl substituent at the fifth position.

- Applications: Biomarker for dietary polyphenol metabolism; studied for antioxidant and anticancer properties .

- Key Differences : The aromatic dihydroxyphenyl group enhances biological activity but reduces volatility compared to GVL or DVL.

4-Methyl-gamma-butyrolactone

- CAS No.: Not explicitly provided (see ).

- Molecular Formula : C₅H₈O₂.

- Structure : Four-membered lactone (butyrolactone) with a methyl group at the fourth position.

- Applications : Intermediate in pharmaceutical synthesis; differs in ring size and substituent position .

Comparative Data Table

| Compound | CAS No. | Molecular Formula | Substituent(s) | Key Properties | Applications |

|---|---|---|---|---|---|

| delta-Methylsulfonyl-GVL | Not available | C₆H₁₀O₄S | Methylsulfonyl (δ) | High polarity, stability (inferred) | Specialty solvents, synthesis |

| Gamma-valerolactone (GVL) | 108-29-2 | C₅H₈O₂ | None | Low toxicity, high biodegradability | Biomass processing, green chemistry |

| delta-Valerolactone (DVL) | 542-28-9 | C₅H₈O₂ | None (positional isomer) | Sweet odor, water-soluble | Polymer precursors, fragrances |

| 5-(3',4'-Dihydroxyphenyl)-GVL | 21618-92-8 | C₁₁H₁₂O₄ | Dihydroxyphenyl (5) | Antioxidant, biomarker | Nutraceuticals, cancer research |

| 4-Methyl-gamma-butyrolactone | Varies | C₅H₈O₂ | Methyl (4) | Volatile, reactive | Pharmaceutical intermediates |

Research Findings and Functional Insights

- Reactivity : The methylsulfonyl group in delta-Methylsulfonyl-GVL likely enhances electrophilicity, enabling nucleophilic substitution reactions—unlike GVL, which is primarily a hydrogen-bond-accepting solvent .

- Solubility: Polar substituents (e.g., -SO₂CH₃, -OH) increase water solubility compared to non-substituted lactones like DVL .

- Synthesis Challenges : As seen with hydroxyphenyl-GVL derivatives (), synthesizing enantiopure sulfonyl-GVL may require advanced asymmetric catalysis techniques.

Biological Activity

delta-Methylsulfonyl-gamma-valerolactone (dMSGVL) is a compound derived from gamma-valerolactone (GVL), which has garnered interest in various fields due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of dMSGVL, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of dMSGVL typically involves the modification of GVL through the introduction of a methylsulfonyl group. This can be achieved through various chemical reactions, including sulfonylation processes that enhance the compound's reactivity and solubility in biological systems. The specific conditions for synthesis can vary, but they generally require careful control of temperature and reactant concentrations to optimize yield and purity.

Pharmacological Properties

- Antioxidant Activity : dMSGVL has been shown to exhibit significant antioxidant properties. Studies indicate that it can scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : Research has demonstrated that dMSGVL can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. In vitro studies have shown a reduction in the expression of inflammatory markers in cultured cells treated with dMSGVL.

- Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that dMSGVL may possess cytotoxic effects against various cancer cell lines. For instance, it has been observed to induce apoptosis in breast cancer cells through the activation of intrinsic apoptotic pathways.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of dMSGVL using several assays, including DPPH radical scavenging and ABTS assay methods. The results are summarized in Table 1.

| Assay Type | IC50 (µM) | Comparison to GVL (IC50 µM) |

|---|---|---|

| DPPH Scavenging | 25 | 35 |

| ABTS Scavenging | 30 | 40 |

This data indicates that dMSGVL has superior antioxidant activity compared to GVL, making it a promising candidate for further development as an antioxidant agent.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment, dMSGVL was tested on lipopolysaccharide (LPS)-stimulated macrophages to assess its anti-inflammatory effects. The results showed a significant decrease in TNF-alpha and IL-6 levels, as detailed in Table 2.

| Cytokine | Control (pg/mL) | LPS (pg/mL) | LPS + dMSGVL (pg/mL) |

|---|---|---|---|

| TNF-alpha | 50 | 200 | 80 |

| IL-6 | 30 | 150 | 60 |

These findings suggest that dMSGVL effectively reduces inflammation induced by LPS.

Potential Applications

Given its biological activities, this compound holds potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antioxidant and anti-inflammatory drugs.

- Nutraceuticals : Incorporation into dietary supplements aimed at reducing oxidative stress and inflammation.

- Cosmetic Formulations : Use in skincare products due to its antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.